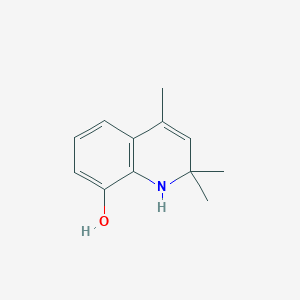

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound belonging to the class of dihydroquinolines. This compound is known for its significant pharmacological and industrial applications. It is widely used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils . Additionally, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-exchanged tungstophosphoric acid supported on γ-Al2O3 . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . The classical method of synthesis involves a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid .

Industrial Production Methods: Industrial production of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol often employs heterogeneous catalytic condensation of aniline with acetone. Metal-exchanged tungstophosphoric acid catalysts, such as Zn2±, Sn2±, and Cu2±exchanged TPA supported on γ-Al2O3, are used to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with enhanced properties.

Common Reagents and Conditions: Common reagents used in the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions are optimized to achieve high yields and selectivity. For example, the oxidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .

Major Products: The major products formed from the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include various derivatives with enhanced antioxidant and pharmacological properties. These derivatives are used in various applications, including rubber technologies and pharmaceuticals .

Scientific Research Applications

Antioxidant Applications

One of the primary applications of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is as an antioxidant in rubber and plastic formulations. It enhances the stability of materials like styrene-butadiene and nitrile-butadiene rubbers. Antioxidants are crucial for preventing oxidative degradation in these materials .

Case Study: Rubber Formulations

A study evaluated the effectiveness of various antioxidants in rubber formulations, highlighting that 8-Quinolinol significantly improved thermal stability and oxidative resistance compared to other compounds. The compound's unique structure contributes to its effectiveness in these applications .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential hepatoprotective properties. For example, a related compound—6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline—was studied for its ability to reduce oxidative stress and inflammation in liver injury models induced by acetaminophen .

Case Study: Hepatoprotective Effects

In a controlled study involving rats with acetaminophen-induced liver damage, administration of the derivative showed significant reductions in markers of oxidative stress and inflammation. The results indicated that it restored antioxidant enzyme activity and reduced apoptotic markers .

Organic Synthesis Intermediate

8-Quinolinol serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in developing pharmaceuticals and agrochemicals due to their biological activities.

Applications in Drug Development

Research has demonstrated that quinoline derivatives possess antiproliferative properties against cancer cells. A library of synthesized quinoline derivatives was tested for their effects on human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma), revealing promising results for further development into therapeutic agents .

Insecticidal Properties

Emerging studies suggest that quinoline derivatives can also be effective against insect vectors responsible for diseases such as malaria and dengue. Novel compounds derived from quinolines have shown significant larvicidal activity against mosquito larvae .

Case Study: Anti-Malarial Activity

A recent study synthesized a new quinoline derivative that exhibited lethal toxicity against malaria vector larvae at low concentrations. This finding underscores the potential use of such compounds in developing environmentally friendly insecticides .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol involves its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is unique compared to other similar compounds due to its relatively low price and ease of application . Similar compounds include other dihydroquinoline derivatives, such as 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) and its dimeric analogs . These compounds also exhibit antioxidant properties and are used in various industrial and pharmacological applications .

Biological Activity

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is a compound belonging to the quinoline family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and industry.

- Molecular Formula : C₁₃H₁₅N₁O

- Molecular Weight : Approximately 201.25 g/mol

- Physical State : Dark yellow liquid

- Solubility : Insoluble in water

Biological Activities

The biological activities of 8-Quinolinol derivatives are extensive. Here are some key areas where this compound has shown significant effects:

Antioxidant Activity

Research indicates that 8-Quinolinol derivatives exhibit strong antioxidant properties. For instance, studies on related compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrate their ability to reduce oxidative stress and inflammation in animal models with liver damage induced by acetaminophen. These compounds help normalize antioxidant enzyme activity and reduce markers of oxidative stress such as immunoglobulin G and pro-inflammatory cytokines .

Antimicrobial Properties

Compounds containing the 8-hydroxyquinoline nucleus are recognized for their antimicrobial effects. They have been studied for their potential against various pathogens, including bacteria and fungi. The unique structure of these compounds allows them to interact with microbial targets effectively .

Anticancer Potential

8-Quinolinol derivatives have been investigated for their anticancer activities. They have shown promise as lead compounds in drug development due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve modulation of signaling pathways related to cell survival and death .

The mechanisms through which 8-Quinolinol exerts its biological effects include:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Anticancer Activity : Induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Study on Liver Injury Models

A notable study assessed the hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats with acetaminophen-induced liver injury. The study revealed that the compound significantly reduced oxidative stress markers and improved liver function indices by modulating inflammatory responses and apoptosis pathways .

| Group | Treatment | Liver Function Improvement |

|---|---|---|

| Control | None | Baseline levels |

| AAP (Acetaminophen) | Acetaminophen only | Significant damage |

| AAP + DHQ50 | DHQ at 50 mg/kg | Moderate improvement |

| AAP + DHQ25 | DHQ at 25 mg/kg | Significant improvement |

Synthesis Methods

The synthesis of 8-Quinolinol can be achieved through various methods:

- Hydrogenation of Quinoline Derivatives : This method involves reducing quinoline under controlled conditions.

- Reactions with Substituted Anilines : This involves reacting anilines with aldehydes or ketones in the presence of catalysts.

Properties

CAS No. |

117330-56-0 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-8-ol |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3 |

InChI Key |

HSWLSJAGPDRWLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.